molecular formula C21H23N3O7S B2682732 3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid CAS No. 790725-75-6

3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid

Cat. No. B2682732
CAS RN: 790725-75-6
M. Wt: 461.49
InChI Key: XAIRLTVAUONBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS Number 790725-75-6, is a chemical with the molecular formula C21H23N3O7S . It has a molecular weight of 461.49 .


Molecular Structure Analysis

The molecular structure of this compound includes a methoxyphenyl group, a sulfamoyl group, a morpholinyl group, and a carbamoyl group . The InChI code is 1S/C21H23N3O7S/c1-30-16-4-2-15 (3-5-16)23-32 (28,29)17-6-7-19 (24-10-12-31-13-11-24)18 (14-17)22-20 (25)8-9-21 (26)27/h2-9,14,23H,10-13H2,1H3, (H,22,25) (H,26,27)/b9-8+ .

Scientific Research Applications

Synthetic Chemistry Applications

Compounds with similar structural features are often synthesized for their potential biological activities or for the development of new materials. For instance, bromophenol derivatives from red algae have been explored for their bioactive properties, showcasing the interest in complex organic compounds derived from natural sources for therapeutic uses (Zhao et al., 2004). Additionally, structural investigation of related compounds through X-ray crystallography and DFT studies highlights the importance of understanding molecular geometry and electronic structure for applications in drug design and material science (Venkatesan et al., 2016).

Pharmacological Research

The study of morpholine derivatives, as seen in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicates the ongoing research in peptidomimetic chemistry for therapeutic applications (Sladojevich et al., 2007). This aligns with the potential for compounds containing morpholin-4-yl groups to be used in drug development, particularly as modifiers of pharmacokinetic properties or as scaffolds for targeting specific biological receptors.

Material Science and Engineering

The unique electronic and structural attributes of complex organic molecules can also be leveraged in material science, for example, in the development of novel dyes for dye-sensitized solar cells (Robson et al., 2013). The manipulation of molecular structures to optimize light absorption and energy conversion efficiency is a critical area of research, suggesting potential applications for complex compounds in renewable energy technologies.

properties

IUPAC Name

(E)-4-[5-[(4-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-30-16-4-2-15(3-5-16)23-32(28,29)17-6-7-19(24-10-12-31-13-11-24)18(14-17)22-20(25)8-9-21(26)27/h2-9,14,23H,10-13H2,1H3,(H,22,25)(H,26,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIRLTVAUONBJX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.